molecular formula C14H17ClN2O2 B2608315 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide CAS No. 1311687-53-2

4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide

Cat. No. B2608315
CAS RN: 1311687-53-2
M. Wt: 280.75
InChI Key: DYLOMDAQCKXSGX-UHFFFAOYSA-N
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Description

4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a white crystalline powder with a molecular formula of C15H19ClN2O2 and a molecular weight of 304.78 g/mol. It is a member of the amide class of compounds and is commonly used as a starting material for the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting the activity of this enzyme, 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide is its potent antitumor activity, making it a valuable tool for cancer research. Additionally, 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide is relatively easy to synthesize and is readily available, making it a convenient starting material for the synthesis of other compounds. However, one of the main limitations of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide. One area of interest is the development of new anticancer agents based on the structure of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide. Additionally, 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to have potential applications in the treatment of a variety of other diseases, including inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide involves the reaction of 4-chlorophenol with 1-cyanopropylamine in the presence of a base such as sodium hydroxide. The resulting product is then subjected to a reaction with butyryl chloride to yield 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide. The overall process is a relatively simple and efficient method for producing 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide on a large scale.

Scientific Research Applications

4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide is in the field of medicinal chemistry. 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to have potent antitumor activity and has been investigated as a potential treatment for various types of cancer. Additionally, 4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

4-(2-chlorophenoxy)-N-(1-cyanopropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-2-11(10-16)17-14(18)8-5-9-19-13-7-4-3-6-12(13)15/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLOMDAQCKXSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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